REACTION_CXSMILES
|
C(OC(N1C2[C:11](=[CH:12][C:13]([C:17](C)([CH3:24])[O:18][SiH2]C(C)(C)C)=CC=2)C=C1)=O)(C)(C)C.[Si:26](Cl)([C:29]([CH3:32])([CH3:31])[CH3:30])([CH3:28])[CH3:27].N1[CH:38]=[CH:37][N:36]=[CH:35]1>CN(C)C=O>[C:29]([Si:26]([CH3:28])([CH3:27])[O:18][C:17]1[CH:13]=[C:12]2[C:37](=[CH:38][CH:24]=1)[NH:36][CH:35]=[CH:11]2)([CH3:32])([CH3:31])[CH3:30]
|
Name
|
5-hydroxyindole
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Quantity
|
5.5 g
|
Type
|
reactant
|
Smiles
|
C(C)(C)(C)OC(=O)N1C=CC2=CC(=CC=C12)C(O[SiH2]C(C)(C)C)(C)C
|
Name
|
|
Quantity
|
7.47 g
|
Type
|
reactant
|
Smiles
|
[Si](C)(C)(C(C)(C)C)Cl
|
Name
|
|
Quantity
|
7.03 g
|
Type
|
reactant
|
Smiles
|
N1C=NC=C1
|
Name
|
|
Quantity
|
20 mL
|
Type
|
solvent
|
Smiles
|
CN(C=O)C
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CONCENTRATION
|
Details
|
The reaction mixture was concentrated
|
Type
|
CUSTOM
|
Details
|
the residue was partitioned between ethyl acetate and water
|
Type
|
WASH
|
Details
|
The organic layer was washed with water (3×)
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried over magnesium sulfate
|
Type
|
CONCENTRATION
|
Details
|
concentrated
|
Type
|
CUSTOM
|
Details
|
The residue was purified by flash column chromatography (40% dichloromethane in hexanes
|
Name
|
|
Type
|
product
|
Smiles
|
C(C)(C)(C)[Si](OC=1C=C2C=CNC2=CC1)(C)C
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |